molecular formula C9H12N6O2S B2373002 2-(1-((1-methyl-1H-imidazol-4-yl)sulfonyl)azetidin-3-yl)-2H-1,2,3-triazole CAS No. 2309598-26-1

2-(1-((1-methyl-1H-imidazol-4-yl)sulfonyl)azetidin-3-yl)-2H-1,2,3-triazole

Cat. No. B2373002
CAS RN: 2309598-26-1
M. Wt: 268.3
InChI Key: XYOYCXSLXANATJ-UHFFFAOYSA-N
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Description

2-(1-((1-methyl-1H-imidazol-4-yl)sulfonyl)azetidin-3-yl)-2H-1,2,3-triazole, also known as MIASAT, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various research fields. MIASAT is a triazole-based molecule that has shown promising results in biological and medicinal chemistry research.

Scientific Research Applications

Synthesis and Chemical Reactivity

  • A study has highlighted the Rh(II)-catalyzed transannulation of N-sulfonyl-1,2,3-triazoles with 2,1-benzisoxazoles, offering an efficient method for the synthesis of quinazoline derivatives. This transformation represents a novel example of utilizing N-sulfonyl-1,2,3-triazole as an aza-[2C]-component in cycloadditions, also enabling the rapid synthesis of functionalized imidazole derivatives (Lei, Gao, & Tang, 2016).
  • Another research introduced sulfamoyl azides generated from secondary amines and a novel sulfonyl azide transfer agent, demonstrating their reaction with alkynes in the presence of a CuTC catalyst to form 1-sulfamoyl-1,2,3-triazoles. These are described as shelf-stable progenitors of rhodium azavinyl carbenes, showcasing their versatility as reactive intermediates (Culhane & Fokin, 2011).

Antimicrobial and Antifungal Properties

  • A study on azole antifungals, which include compounds with the imidazole and triazole moieties, focused on their mechanism of action against fungal cells. It was noted that these compounds inhibit the 14α-demethylation of lanosterol, crucial for ergosterol synthesis, by binding to the heme iron of cytochrome P-450. This mechanism underpins the selective antifungal activity of azoles (Bossche et al., 1989).

Agricultural Applications

  • Research on sulfone derivatives containing 1,3,4-oxadiazole moieties revealed their potent antibacterial activities against rice bacterial leaf blight. These compounds not only showed superior antibacterial activity compared to commercial agents but also enhanced plant resistance against the disease by stimulating the increase in superoxide dismutase (SOD) and peroxidase (POD) activities in rice (Shi et al., 2015).

Materials Science

  • The synthesis of a new family of proton-conducting fluorocopolymers grafted by azole functions (including imidazole and triazole) for use in blend membranes with sulfonated PEEK (s-PEEK) has been reported. These membranes are aimed at PEMFC operating at low relative humidity, demonstrating the influence of azole group nature on membrane properties (Campagne et al., 2013).

properties

IUPAC Name

2-[1-(1-methylimidazol-4-yl)sulfonylazetidin-3-yl]triazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N6O2S/c1-13-6-9(10-7-13)18(16,17)14-4-8(5-14)15-11-2-3-12-15/h2-3,6-8H,4-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYOYCXSLXANATJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(N=C1)S(=O)(=O)N2CC(C2)N3N=CC=N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N6O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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